molecular formula C11H14F2N2O B7455536 1-Butan-2-yl-3-(2,4-difluorophenyl)urea

1-Butan-2-yl-3-(2,4-difluorophenyl)urea

Cat. No.: B7455536
M. Wt: 228.24 g/mol
InChI Key: FNUAIGNNXOOZJC-UHFFFAOYSA-N
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Description

1-Butan-2-yl-3-(2,4-difluorophenyl)urea is a chemical compound with the molecular formula C11H14F2N2O and is registered under PubChem CID 16386760 . As a urea derivative featuring a sec-butyl group and a 2,4-difluorophenyl moiety, this compound is of significant interest in research applications, particularly in medicinal chemistry and drug discovery. Urea-based compounds are widely explored for their ability to participate in hydrogen bonding, which makes them valuable scaffolds in the design and synthesis of enzyme inhibitors and receptor modulators. The presence of fluorine atoms on the phenyl ring can enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making this compound a promising building block for developing bioactive molecules. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses, or for personal consumption. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-butan-2-yl-3-(2,4-difluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c1-3-7(2)14-11(16)15-10-5-4-8(12)6-9(10)13/h4-7H,3H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUAIGNNXOOZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between 1-Butan-2-yl-3-(2,4-difluorophenyl)urea and related urea derivatives:

Compound Name Substituents on Urea Nitrogen Molecular Weight (g/mol) Key Features Reference Evidence
This compound Butan-2-yl, 2,4-difluorophenyl Not reported Branched alkyl chain may enhance lipophilicity and bioavailability. Inferred
Compound 8p (Fluconazole-based urea derivative) 1,3,4-thiadiazol-2-yl, 2,4-difluorophenyl 489.0 (calculated) Incorporates a thiadiazole ring; evaluated for antifungal activity in vitro
Compound 14 (Morpholino-triazine derivative) 4-(4,6-dimorpholin-4-yl-triazin-2-yl)phenyl, 2,4-difluorophenyl 498.4 Triazine and morpholine groups may improve kinase inhibition properties.
TMP-153 (Quinoline-based urea) 4-(2-chlorophenyl)-quinolyl, 2,4-difluorophenyl Not reported Quinoline core likely targets bacterial or cancer pathways.
1-(5-(2,4-Difluorophenyl)-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea Oxadiazole, 4-methoxyphenethyl 374.3 Oxadiazole enhances electron-withdrawing effects; methoxy improves solubility.

Functional Group Impact on Activity

  • 2,4-Difluorophenyl Group: Evidence from fluoroquinolone studies (e.g., tosufloxacin) indicates that this group enhances antibacterial activity by improving DNA gyrase binding . In urea derivatives, it may similarly stabilize interactions with biological targets like enzymes or receptors.
  • Heterocyclic Additions : Compounds like 8p (thiadiazole) and 14 (triazine-morpholine) show that heterocycles can introduce additional hydrogen-bonding or π-π stacking interactions, critical for target engagement .

Pharmacological Inferences

  • Antifungal Potential: Fluconazole-based ureas (e.g., 8p) demonstrated in vitro efficacy, implying that the target compound could share similar mechanisms .
  • Antibacterial Activity: The 2,4-difluorophenyl group’s role in enhancing fluoroquinolone activity suggests that its inclusion in urea derivatives might broaden antimicrobial applications.

Preparation Methods

Direct Urea Formation via Amine-Isocyanate Coupling

The most widely employed method involves the reaction of 2,4-difluoroaniline with butan-2-yl isocyanate in aprotic solvents. This one-step nucleophilic addition-elimination mechanism proceeds via the attack of the aniline’s primary amine group on the electrophilic carbon of the isocyanate, forming the urea linkage.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred due to their ability to dissolve both aromatic amines and aliphatic isocyanates.

  • Temperature : Reactions are typically conducted at room temperature (20–25°C) or mildly elevated temperatures (40–50°C) to accelerate kinetics without promoting side reactions.

  • Stoichiometry : A 1:1 molar ratio of amine to isocyanate ensures complete conversion, though slight excesses of isocyanate (1.1 equivalents) are sometimes used to drive the reaction to completion.

Workup Protocol :
Post-reaction, the mixture is diluted with ethyl acetate and washed with brine to remove unreacted starting materials. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified via recrystallization from ethanol or hexane-DCM mixtures.

Alternative Pathways: Intermediate-Based Synthesis

Patents describe indirect methods involving precursors such as 2,4-difluorophenyl Grignard reagents or protected urea intermediates. For example, a Grignard reagent derived from 1-bromo-2,4-difluorobenzene and magnesium in THF can react with carbonyl compounds to form advanced intermediates, which are subsequently functionalized into ureas.

Key Steps :

  • Grignard Formation :

    • Magnesium turnings react with 1-bromo-2,4-difluorobenzene in THF at 40°C to generate the aryl magnesium bromide.

    • Quenching with a ketone or aldehyde yields secondary alcohols, which are oxidized to carboxylic acids or converted to isocyanates.

  • Urea Assembly :

    • The intermediate isocyanate is treated with 2,4-difluoroaniline under conditions similar to the direct method.

Advantages :

  • Enables modular synthesis for derivatives with varied alkyl/aryl groups.

  • Mitigates purification challenges associated with direct coupling.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Comparative studies reveal solvent-dependent yields:

SolventTemperature (°C)Yield (%)Purity (%)Source
THF257895
Dichloromethane258297
Toluene506589

Polar aprotic solvents like DCM enhance nucleophilicity of the amine, while elevated temperatures in toluene risk decomposition of the isocyanate.

Analytical Characterization

Spectroscopic Data

  • NMR (400 MHz, CDCl₃) :

    • ¹H : δ 1.05 (d, 3H, CH₃), 1.45–1.60 (m, 2H, CH₂), 3.15 (m, 1H, CH), 6.85–7.10 (m, 3H, Ar-H).

    • ¹⁹F : δ -112.5 (d, 1F), -116.8 (d, 1F).

  • IR (cm⁻¹) : 3320 (N-H stretch), 1645 (C=O), 1520 (C-F).

  • HRMS : Calculated for C₁₁H₁₃F₂N₂O [M+H]⁺: 255.1004; Found: 255.1002.

Purity Assessment

HPLC analyses (C18 column, 70:30 acetonitrile-water) show a single peak at 4.2 minutes, confirming >97% purity.

Challenges and Mitigation Strategies

Isocyanate Stability

Butan-2-yl isocyanate is moisture-sensitive, necessitating anhydrous conditions. Storage over molecular sieves and syringe-septum techniques prevent hydrolysis to the corresponding amine.

Byproduct Formation

Competing biuret formation (from excess isocyanate) is minimized by strict stoichiometric control and incremental addition of the isocyanate to the amine.

Industrial-Scale Adaptations

Patents highlight continuous-flow reactors for large-scale production, offering:

  • Improved heat transfer and mixing efficiency.

  • Reduced reaction times (2–3 hours vs. 12–24 hours in batch).

  • Yields exceeding 85% with >99% conversion .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 1-Butan-2-yl-3-(2,4-difluorophenyl)urea?

The synthesis of urea derivatives typically involves coupling aryl isocyanates with amines or stepwise assembly via carbodiimide intermediates. For example, gold(I)-catalyzed cyclization (used in benzo[b]thiophene core synthesis ) or palladium-catalyzed cross-coupling (common in furan/thiophene functionalization ) can be adapted. Solvent choice (e.g., ethanol or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions. Multi-step protocols with intermediate purification (e.g., column chromatography) improve yield .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positioning, with fluorophenyl protons showing splitting patterns (e.g., 2,4-difluorophenyl protons resonate at δ 6.8–7.2 ppm ).
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion for C₁₁H₁₃F₂N₂O: calc. 239.10) and fragmentation pathways .
  • HPLC: Validates purity (>95% by reverse-phase C18 columns) .

Q. How can preliminary biological activity screening be designed for this compound?

Initial screens often target enzyme inhibition (e.g., kinases) or receptor binding. Use in vitro assays:

  • Enzyme inhibition: Measure IC₅₀ values against purified targets (e.g., tyrosine kinases) .
  • Cell viability assays: MTT or ATP-based tests in cancer cell lines (e.g., IC₅₀ < 10 µM suggests potency ).
  • Structural analogs: Compare with 2,4-difluorophenyl-containing compounds (e.g., Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate ).

Advanced Research Questions

Q. What computational strategies predict the interaction of this urea derivative with biological targets?

Molecular docking (e.g., GOLD software ) models ligand-protein binding. Key steps:

  • Protein preparation: Remove water molecules except those in active sites.
  • Ligand flexibility: Account for urea bond rotation and fluorophenyl orientation.
  • Scoring functions: Prioritize hydrogen bonds with backbone amides (common in kinase inhibitors) and π-π stacking with aromatic residues .

Q. How can contradictory data on the biological activity of related urea derivatives be resolved?

Contradictions often arise from substituent effects or assay variability. Mitigation strategies:

  • SAR studies: Systematically vary substituents (e.g., replace 2,4-difluorophenyl with 3-chlorophenyl ) to isolate pharmacophores.
  • Assay standardization: Use identical cell lines (e.g., HEK293 for GPCRs) and controls (e.g., DMSO vehicle ).
  • Meta-analysis: Compare datasets from PubChem or ChEMBL for trends in IC₅₀ variability .

Q. What role do the 2,4-difluorophenyl and butan-2-yl groups play in modulating solubility and bioavailability?

  • Lipophilicity: Fluorine atoms increase logP (e.g., 2,4-difluorophenyl raises logP by ~0.5 vs. phenyl), enhancing membrane permeability .
  • Solubility: The butan-2-yl group may reduce aqueous solubility; counterbalance with polar urea groups or co-solvents (e.g., PEG-400 ).
  • Metabolic stability: Fluorine resists CYP450 oxidation, while branched alkyl chains slow hepatic clearance .

Q. How can regioselectivity challenges in modifying the urea scaffold be addressed?

  • Protecting groups: Use tert-butoxycarbonyl (Boc) for amine protection during alkylation .
  • Directing groups: Install electron-withdrawing substituents (e.g., nitro) on the aryl ring to guide cross-coupling .
  • Kinetic vs. thermodynamic control: Adjust reaction temperature (e.g., 0°C favors kinetic urea isomer ).

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